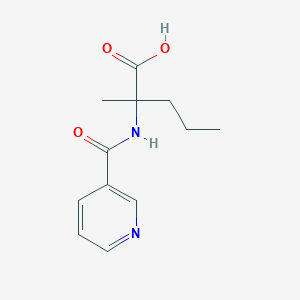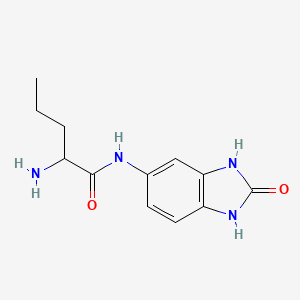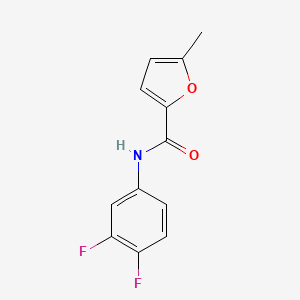
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAC is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is not yet fully understood. However, it is believed that 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid exerts its effects by modulating various signaling pathways in the body. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been shown to exhibit antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid in lab experiments is its high purity and yield. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid. One area of interest is the development of novel 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid derivatives that exhibit enhanced therapeutic properties. Another area of research is the investigation of the potential of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid as a treatment for other neurodegenerative diseases. Additionally, more studies are needed to elucidate the mechanism of action of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to inhibit the growth of cancer cells and treat neurodegenerative diseases. While there are some limitations to using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid in lab experiments, its high purity and yield make it a cost-effective option for researchers. There are several future directions for research on 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid, including the development of novel derivatives and investigation of its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid involves the reaction of 3-pyridinecarboxylic acid with 2-methyl-1,5-pentanediol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is then purified by recrystallization. The yield of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid obtained by this method is high, and the purity of the product is also excellent.
Applications De Recherche Scientifique
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-2-(pyridine-3-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-6-12(2,11(16)17)14-10(15)9-5-4-7-13-8-9/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWJDDHBURUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)
![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)